Product packaging for Dimethylethylamine hydrochloride(Cat. No.:CAS No. 58114-25-3)

Dimethylethylamine hydrochloride

Cat. No.: B3061159
CAS No.: 58114-25-3
M. Wt: 109.6 g/mol
InChI Key: KSKTVNNRMXUMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethylethylamine hydrochloride is a useful research compound. Its molecular formula is C4H12ClN and its molecular weight is 109.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12ClN B3061159 Dimethylethylamine hydrochloride CAS No. 58114-25-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-4-5(2)3;/h4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKTVNNRMXUMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502409
Record name N,N-Dimethylethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58114-25-3
Record name N,N-Dimethylethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Academic Interest

The academic and industrial interest in 2-Chloro-N,N-dimethylethylamine hydrochloride stems from its utility as a reactive intermediate. Its history is closely tied to the development of pharmaceuticals and other specialty chemicals.

A common and well-established method for synthesizing DMC involves the reaction of β-dimethylaminoethanol with thionyl chloride. orgsyn.org This procedure, which can be performed with or without a solvent like benzene (B151609) or chloroform (B151607), has been a reliable route to produce the compound in good yields. orgsyn.org Variations of this synthesis aim to improve efficiency, reduce waste, and enhance product purity. For instance, a patented process describes a method that avoids recrystallization, leading to high yield and quality, with the added benefit of being more environmentally friendly by absorbing the gaseous byproducts. google.comgoogle.com

The evolution of academic interest in DMC is reflected in its widespread use as a building block in organic synthesis. It is a key intermediate in the production of numerous pharmaceuticals, including antihistamines, anticholinergics, and muscle relaxants. opcw.org Specifically, it is used in the synthesis of drugs such as brompheniramine (B1210426) maleate, chlorphenoxamine (B1217886) HCl, and orphenadrine (B1219630) hydrochloride. opcw.org This has cemented its place as a crucial compound in medicinal chemistry.

Significance As a Key Research Compound

Established Reaction Pathways for 2-Chloro-N,N-dimethylethylamine Hydrochloride Synthesis

The synthesis of 2-Chloro-N,N-dimethylethylamine hydrochloride is primarily achieved through two well-established reaction pathways: nucleophilic substitution involving the chlorination of 2-(Dimethylamino)ethanol and alkylation reactions with dimethylamine (B145610).

Nucleophilic Substitution via 2-(Dimethylamino)ethanol Chlorination with Thionyl Chloride

A prevalent and efficient method for preparing 2-Chloro-N,N-dimethylethylamine hydrochloride involves the reaction of 2-(Dimethylamino)ethanol with thionyl chloride. orgsyn.org This reaction is typically conducted by adding 2-(Dimethylamino)ethanol dropwise to a cooled solution of thionyl chloride. orgsyn.org The reaction is highly exothermic and results in the evolution of sulfur dioxide gas. orgsyn.org

The process generally involves the following steps:

Cooling thionyl chloride in an ice bath. orgsyn.org

Slowly adding 2-(Dimethylamino)ethanol to the cooled thionyl chloride. orgsyn.org

After the addition is complete, the reaction mixture is stirred for a period to ensure completion. orgsyn.org

The excess thionyl chloride is then typically removed, and the product is isolated and purified, often by recrystallization from a solvent like absolute ethanol (B145695). orgsyn.org

This method is favored for its good yields, often ranging from 87-90%, and the relative simplicity of the procedure. orgsyn.org Variations of this method may utilize a solvent such as chloroform (B151607) or benzene (B151609), although solvent-free approaches have also been reported. orgsyn.org

A patented synthetic process describes controlling the temperature between 5-15°C during the chlorination reaction, followed by a reflux reaction with absolute ethyl alcohol for one hour to obtain the final product. google.com Another similar process specifies a temperature range of 8-18°C for the chlorination and a 2-hour reflux with anhydrous ethanol. google.com

Alkylation Reactions Involving Dimethylamine and Dihaloethanes

An alternative synthetic route to 2-Chloro-N,N-dimethylethylamine hydrochloride involves the alkylation of dimethylamine with a suitable dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. This method is a fundamental approach to forming the carbon-nitrogen bond in the target molecule. While less commonly detailed in readily available literature for this specific compound compared to the thionyl chloride route, it represents a valid synthetic strategy.

In a related synthesis, deuterated 2-(dimethylamino)ethyl-1-ol is prepared from 2-bromoethanol (B42945) and deuterated dimethylamine, which is then chlorinated to yield deuterated 2-chloro-N,N-dimethylethylamine hydrochloride. google.com This illustrates the principle of alkylating an amine with a haloalkane to form the precursor to the final product.

Optimization Strategies and Process Intensification in Preparation

Efforts to optimize the synthesis of 2-Chloro-N,N-dimethylethylamine hydrochloride focus on improving yield, purity, cost-effectiveness, and environmental footprint. One patented method highlights a process that avoids the need for recrystallization, leading to high yield, good quality, and low cost. google.com This process also boasts mild reaction conditions and convenient operation, with the final product having an inorganic salt content of less than 0.5%. google.com A key environmental benefit is the reduction of waste, as the gaseous byproducts (hydrogen chloride and sulfur dioxide) are absorbed, and the mother liquor does not require post-treatment. google.com

Another optimization strategy involves the use of a catalyst. For the synthesis of the related compound 2-chloroethylamine (B1212225) hydrochloride, organic acids are used as catalysts in the chlorination of ethanolamine (B43304) with hydrogen chloride. google.com Similarly, in the reaction of 2-hydroxyethylamine hydrochloride with thionyl chloride, aliphatic carboxylic acids can be used in substoichiometric amounts as solvents, which lowers the melting point of the mixture and allows the reaction to proceed in a liquid phase at milder temperatures (50-70°C). google.com

The following table summarizes a patented optimized process for the synthesis of 2-dimethylaminoethyl chloride hydrochloride:

StepDescription
1. Chlorination Dimethylethanolamine is reacted directly with thionyl chloride in an ice water bath, with the temperature controlled between 8-18°C. google.com
2. Reflux Anhydrous ethanol is added to the reaction mixture, which is then refluxed for 2 hours. google.com
3. Isolation The final product is obtained by filtration and drying. google.com

Synthesis of Isotopically Labeled 2-Chloro-N,N-dimethylethylamine Hydrochloride and Related Deuterated Compounds

The synthesis of isotopically labeled 2-Chloro-N,N-dimethylethylamine hydrochloride, particularly deuterated forms, is crucial for its use in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

One method for preparing deuterated 2-chloro-N,N-dimethylethylamine hydrochloride involves a two-step process:

Primary Aminolysis: Reaction of deuterated 2-bromoethanol with excess deuterated dimethylamine under reflux conditions to produce deuterated 2-(dimethylamino)ethyl-1-ol.

Chlorination: Subsequent reaction of the deuterated alcohol with a chlorinating agent. google.com

A patent describes the synthesis of deuterated N,N,N'-trimethylethylenediamine from deuterated 2-chloro-N,N-dimethylethylamine hydrochloride, which itself is synthesized from deuterated 2-(dimethylamino)ethyl-1-ol and a chlorinating agent at a temperature of 0-150°C. google.com The molar ratio of the deuterated alcohol to the chlorinating agent can range from 1:0.2 to 1:20. google.com

Another approach for synthesizing stable isotope-labeled N,N-dimethylaminochloropropane hydrochloride (a related compound) involves the reaction of isotopically labeled methyl iodide with chloropropylamine hydrochloride in the presence of a catalyst and an alkaline condensing agent. google.com The resulting N,N-dimethylaminochloropropane is then treated with dry hydrogen chloride gas to yield the hydrochloride salt. google.com This method has been shown to produce products with high chemical purity (above 98.5%) and isotopic abundance (above 99 atom%). google.com

Mechanistic Insights into Synthesis Reactions

The reaction of β-amino alcohols with thionyl chloride to form 1-chloro-(2-alkylamino)ethanes proceeds through a nucleophilic substitution mechanism. Computational studies have provided a deeper understanding of this process. The mechanism involves the initial formation of a quaternary nitrogen species, which is a step with a low relative energy barrier. researchgate.net The reaction generally follows an SN2 pathway, as no carbocations are formed during the reaction. scholaris.ca

The key steps in the mechanism of converting a carboxylic acid (analogous to the alcohol in this case) to an acid chloride with thionyl chloride are:

The oxygen of the hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a chlorosulfite intermediate.

The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group.

This leads to the formation of the C-Cl bond and the departure of the leaving group, which decomposes to sulfur dioxide and another chloride ion. masterorganicchemistry.com

In the context of 2-(Dimethylamino)ethanol, the nitrogen atom plays a crucial role. The formation of the quaternary nitrogen species is a key step that facilitates the subsequent nucleophilic attack by the chloride ion. researchgate.net The use of a base, such as an amine, can alter the reaction pathway, leading to the formation of 1,2,3-alkyloxathiazolidine-2-oxide products instead, by preferentially reacting with acidic protons and suppressing the quaternization of the nitrogen. researchgate.net

Reactivity Profile and Mechanistic Investigations of 2 Chloro N,n Dimethylethylamine Hydrochloride

Fundamental Reactivity of the Chloroethyl Moiety and Alkylation Potential

2-Chloro-N,N-dimethylethylamine hydrochloride is recognized as a monofunctional alkylating agent. researchgate.net The chloroethyl group is the reactive center of the molecule, enabling it to participate in various chemical transformations. This reactivity is primarily attributed to the presence of the chlorine atom, which acts as a leaving group in nucleophilic substitution reactions.

The compound's structure allows for the introduction of various functional groups, making it a versatile building block in the synthesis of more complex molecules. weblogworld.com Its potential as an alkylating agent is particularly noteworthy. For instance, a related compound, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), has been shown to preferentially alkylate guanine (B1146940) nucleobases in DNA. This action forms DNA adducts, which can induce cellular responses such as cell cycle arrest and activation of DNA damage response pathways. researchgate.net This highlights the significant alkylating potential of the chloroethyl moiety in this class of compounds.

The alkylation process with N,N-dimethylethanolamine using benzhydryl halogenide has been studied under phase transfer catalysis (PTC) conditions, leading to the formation of O-alkylation products. juniperpublishers.com This further illustrates the utility of the chloroethyl group in forming new carbon-heteroatom bonds.

Table 1: Reactivity Overview
FeatureDescriptionReference
Functional GroupChloroethyl Moiety researchgate.net
Reaction TypeAlkylation (Monofunctional) researchgate.net
Key CharacteristicVersatile building block in organic synthesis weblogworld.com

Influence of Environmental Parameters on Reactivity and Stability

The reactivity and stability of 2-Chloro-N,N-dimethylethylamine hydrochloride are significantly influenced by environmental factors such as pH and temperature.

pH-Dependent Hydrolysis and Molecular Stability Phenomena

Conversely, under acidic conditions, the amine is protonated, which stabilizes the molecule and reduces the rate of aziridinium (B1262131) ion formation. Therefore, the stability of the compound is greater at lower pH values.

Thermal Degradation Pathways and Byproduct Formation

Thermal stability is a critical parameter for the storage and handling of chemical compounds. 2-Chloro-N,N-dimethylethylamine hydrochloride has a melting point in the range of 201-204°C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com At elevated temperatures, the compound will undergo thermal degradation. While specific studies on the thermal degradation pathways and byproduct formation of 2-Chloro-N,N-dimethylethylamine hydrochloride are not detailed in the search results, a patent for its synthesis indicates that it is produced by reacting dimethylethanolamine with thionyl chloride at a controlled temperature of 5-15°C, followed by a reflux in absolute ethyl alcohol for one hour. google.com This suggests that higher temperatures can lead to decomposition.

For a related compound, N,N-Diethylethanolamine (DEEA), thermal degradation studies in the presence of CO2 have shown that temperature is a key factor in amine loss. researchgate.net It can be inferred that thermal degradation of 2-Chloro-N,N-dimethylethylamine hydrochloride could lead to the formation of various byproducts through elimination and substitution reactions, although the exact nature of these products requires further experimental investigation.

Table 2: Stability Parameters
ParameterValue/CharacteristicReference
Melting Point201-204 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
HygroscopicityHygroscopic crystalline compound srlchem.com
Water Solubility2000 g/L (at 20 °C) chemicalbook.com
Incompatible MaterialsStrong oxidizing agents, strong bases, metals fishersci.com

Elucidation of Reaction Mechanisms in Solution and Gas Phase

Understanding the reaction mechanisms of 2-Chloro-N,N-dimethylethylamine hydrochloride is crucial for controlling its reactivity and optimizing its use in synthesis.

Mechanistic Pathways of Nucleophilic Alkylation Reactions

The primary reactivity of 2-Chloro-N,N-dimethylethylamine hydrochloride is as an alkylating agent, which proceeds through nucleophilic substitution mechanisms. ucl.ac.uk The presence of the tertiary amine allows for the intramolecular formation of a highly reactive aziridinium ion intermediate, especially under neutral or basic conditions. This intermediate is then attacked by a nucleophile.

This mechanism is characteristic of nitrogen mustards. The rate-determining step is the formation of the cyclic aziridinium ion. This is then followed by a rapid reaction with any available nucleophile. This pathway explains the compound's utility in synthesizing a variety of molecules by introducing the N,N-dimethylethyl group onto a nucleophilic substrate. chemicalbook.com The reaction kinetics can be complex, potentially following both first and second-order pathways depending on the conditions and the nucleophile. ucl.ac.uk

Applications in Advanced Organic Synthesis Research

Strategic Utility as a Building Block in Complex Molecule Synthesis

The strategic use of simple, readily available molecules as building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular targets. google.com Dimethylethylamine and its hydrochloride salt are valuable C2N synthons, providing a compact and reactive source of a dimethylaminoethyl- moiety. This structural unit is found in a wide array of biologically active molecules and functional materials.

One of the key areas where small amines like dimethylethylamine find application is in catalysis, particularly in C-H activation strategies. orgsyn.orgsigmaaldrich.com These modern synthetic methods allow for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical and efficient route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. orgsyn.org The nitrogen atom of dimethylethylamine can act as a directing group, coordinating to a transition metal catalyst and bringing it into close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. This approach streamlines synthetic pathways and opens up new avenues for the creation of novel molecular structures. sigmaaldrich.com

Furthermore, the development of dynamic combinatorial chemistry (DCC) highlights the importance of having a diverse set of building blocks to generate large, structurally diverse libraries of compounds for screening against biological targets. youtube.com Simple amines and their derivatives are crucial components in the generation of these dynamic combinatorial libraries (DCLs).

Precursors for Pharmaceutical Scaffolds and Biologically Relevant Molecules

The dimethylaminoethyl- structural motif is a common feature in many pharmaceutically active compounds. Dimethylethylamine hydrochloride, as a stable and easy-to-handle salt, serves as an important precursor for the introduction of this key functionality into various pharmaceutical scaffolds.

Recent research has demonstrated the utility of 2-chloro-N,N-dimethylethylamine hydrochloride in the synthesis of 2-substituted 4-aminophthalazinones. nih.gov Phthalazinone derivatives are known to exhibit a range of biological activities. biomedres.us In a multi-step synthesis, 4-bromophthalazin-1(2H)-one is first N-alkylated using 2-chloro-N,N-dimethylethylamine hydrochloride in the presence of a base. The resulting N-aminoalkylated bromophthalazinone then undergoes a palladium-catalyzed amination reaction with various amines to yield the desired 4-aminophthalazinone derivatives. nih.gov

This synthetic strategy allows for the introduction of the dimethylaminoethyl group at the N2 position of the phthalazinone core, a modification that can significantly influence the biological properties of the final molecule. The hydrochloride salt provides a convenient and stable source of the reactive alkylating agent. nih.gov

Synthesis of 2-(2-(dimethylamino)ethyl)-4-bromophthalazin-1(2H)-one
Starting MaterialReagentProductYieldReference
4-Bromophthalazin-1(2H)-one2-Chloro-N,N-dimethylethylamine hydrochloride2-(2-(Dimethylamino)ethyl)-4-bromophthalazin-1(2H)-one53% nih.gov

The dimethylaminoethyl moiety is a classic pharmacophore found in many first-generation antihistamines. For instance, dimethylamine (B145610) hydrochloride is a key reagent in the synthesis of Promethazine hydrochloride, a phenothiazine-class antihistamine. mass.gov

In the realm of cardiovascular drugs, dimethylethylamine derivatives are crucial for the synthesis of analogs of Diltiazem (B1670644), a calcium channel blocker used to treat hypertension and angina. rsc.orgdergipark.org.tr One synthetic approach to diltiazem analogs involves the nucleophilic addition of 4-aminophenol (B1666318) to 2-chloro-N,N-dimethylethylamine, generating an intermediate that is then further elaborated to the final benzothiazepinone core structure. dergipark.org.tr The use of N-(N,N-dimethylethanamine)-4-aminophenol, a direct derivative of dimethylethylamine, has also been reported in the synthesis of diltiazem analogs. rsc.org These synthetic routes highlight the importance of the dimethylethylamine unit in constructing the core of these biologically active molecules. rsc.orgdergipark.org.tr

Application of Dimethylethylamine Derivatives in Pharmaceutical Synthesis
Target Molecule ClassDimethylethylamine-related ReagentRole in SynthesisReference
Antihistamines (e.g., Promethazine)Dimethylamine hydrochlorideIntroduction of the dimethylamino side chain mass.gov
Diltiazem Analogs2-Chloro-N,N-dimethylethylamineBuilding block for the benzothiazepinone core dergipark.org.tr
Diltiazem AnalogsN-(N,N-dimethylethanamine)-4-aminophenolIntermediate in the synthesis of the core structure rsc.org

Derivatization for Functional Material Precursors

Beyond its use in pharmaceutical synthesis, this compound is a precursor for the synthesis of functional materials. The tertiary amine functionality of dimethylethylamine allows for straightforward derivatization to form quaternary ammonium (B1175870) compounds (QACs). ontosight.ai QACs are a broad class of chemicals with a wide range of applications, including as surfactants, disinfectants, and antimicrobial agents. mass.govmountsinai.orgnih.gov

The synthesis of these materials often involves the reaction of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium salt with four carbon substituents around the nitrogen atom. The properties of the resulting QAC can be tuned by varying the nature of the alkyl groups. For example, the reaction of dimethylethylamine with 3-benziloyloxypropan-1-amine followed by quaternization yields a QAC with antimicrobial properties. ontosight.ai

Role in Catalysis Research and Catalyst Development

Integration in Catalytic Systems and Ligand Design

2-Chloro-N,N-dimethylethylamine hydrochloride is a key building block for creating more complex molecules used in catalytic systems. cymitquimica.com Its reactivity allows for its use as a starting reagent in the synthesis of specialized ligands. cymitquimica.com Ligands are organic molecules that bind to a central metal atom to form a catalyst complex. The structure and electronic properties of the ligand are critical in determining the catalyst's activity and selectivity.

The "dimethylaminoethyl" moiety derived from this compound is incorporated into the structure of various ligands. For instance, it can be used to synthesize multidentate ligands that chelate to a metal center, enhancing the stability and modifying the reactivity of the resulting catalyst. The nitrogen atom of the dimethylamino group can act as a Lewis base, coordinating to the metal, while the chloro- group allows for further chemical modification to build the desired ligand architecture.

Mechanistic Studies of Catalytic Processes Involving 2-Chloro-N,N-dimethylethylamine Hydrochloride Derivatives

Understanding the mechanism of a catalytic reaction is crucial for its optimization and improvement. While direct mechanistic studies on 2-chloro-N,N-dimethylethylamine hydrochloride itself are not prevalent, studies on systems containing ligands derived from it are informative. For example, in copper-catalyzed reactions like hydroamination, phosphine (B1218219) ligands are often used. nih.gov Mechanistic investigations in such systems reveal that the catalyst's resting state can be a complex involving the ligand and a component from the reaction mixture, and the turnover-limiting step often involves the regeneration of the active catalyst. nih.gov By analogy, ligands derived from 2-chloro-N,N-dimethylethylamine would influence the stability of intermediates and the energy barriers of transition states within a catalytic cycle. The electronic and steric properties of the dimethylaminoethyl group would play a direct role in these aspects.

Development of Novel Catalyst Precursors from 2-Chloro-N,N-dimethylethylamine Hydrochloride

A catalyst precursor is a stable compound that can be readily converted into an active catalyst under reaction conditions. 2-Chloro-N,N-dimethylethylamine hydrochloride serves as an important intermediate in the synthesis of such precursors. cymitquimica.comgoogle.com For example, it is a known intermediate in the production of pharmaceuticals, where the final active ingredient's quality is dependent on the purity of this precursor. google.com

Its utility stems from the presence of two distinct reactive sites: the amine group (in its hydrochloride form) and the chloroalkyl group. This dual functionality allows it to be used in the synthesis of more elaborate molecules that can act as ligands for transition metal catalysts. The hydrochloride form, with a molecular weight of 144.04 g/mol , is a stable, crystalline solid, making it easy to handle and store. sigmaaldrich.comnist.gov

Role of N,N-Dimethylethylamine in Specific Catalytic Reactions

N,N-Dimethylethylamine (DMEA) itself plays a direct role in several catalytic processes, often acting as a base, a nucleophilic catalyst, or a ligand.

Polyurethane and Epoxy Resin Production: DMEA is widely used as a catalyst in the manufacturing of polyurethanes, which are essential for flexible foams and coatings. chemimpex.comwikipedia.org It also catalyzes the curing of epoxy resins. wikipedia.org

Amine Synthesis: Ruthenium nanoparticle catalysts have been used for the N-methylation of various amines using formaldehyde (B43269), where a range of amines can be converted into their corresponding N,N-dimethyl amines. nih.gov

Base in Catalytic Cycles: In many transition-metal-catalyzed reactions, a base is required to neutralize acid generated during the reaction. Tertiary amines like DMEA can serve this purpose. For instance, in copper-catalyzed hydroamination, the catalytic cycle involves steps where a base can influence the regeneration of the active catalyst. nih.gov

Waste Gas Treatment: In industrial settings where DMEA is used as a catalyst, such as in foundry core production, the waste gas can be purified by scrubbing with sulfuric acid, which neutralizes the amine. nih.gov

Below is a table summarizing the roles of N,N-Dimethylethylamine in specific catalytic applications.

Catalytic ApplicationRole of N,N-Dimethylethylamine (DMEA)Reference
Polyurethane ProductionActs as a polymerization catalyst. chemimpex.comwikipedia.org
Epoxy Resin CuringFunctions as a catalyst. wikipedia.org
Foundry Core ProductionUsed as a catalyst for sand core production. wikipedia.orgnih.gov
General Organic SynthesisServes as a reagent and building block for other catalysts. chemimpex.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density functional theory (DFT) equivalent, to provide detailed information about molecular geometry and electronic structure. nih.govdntb.gov.ua For Dimethylethylamine hydrochloride, this involves optimizing the geometry to find the most stable three-dimensional arrangement of its atoms and calculating its electronic properties.

The primary outputs of these calculations include optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be determined. nih.govresearchgate.net The MEP map, for instance, can identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding its interaction with other chemical species. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govijcce.ac.ir

Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and hyperconjugative interactions within the molecule. nih.govijcce.ac.ir While specific quantum chemical studies on this compound are not prevalent in the literature, data for its parent amine, N,N-Dimethylethylamine, and the related compound Dimethylamine (B145610) hydrochloride are available and provide a basis for understanding its fundamental properties. nih.govnih.gov

Table 1: Computed Molecular Properties This table presents descriptor data for Dimethylethylamine and its hydrochloride salt, computed through established chemical informatics methods.

PropertyValue (N,N-Dimethylethylamine)Value (Dimethylamine hydrochloride)Data Source
Molecular FormulaC4H11NC2H8ClNPubChem nih.govnih.gov
Molecular Weight73.14 g/mol 81.54 g/mol PubChem nih.govnih.gov
IUPAC NameN,N-dimethylethanamineN-methylmethanamine;hydrochloridePubChem nih.govnih.gov
InChIKeyNOHOYMNGWJMWFB-UHFFFAOYSA-NIQDGSYLLQPDQDV-UHFFFAOYSA-NPubChem nih.gov
Canonical SMILESCCN(C)CCNC.ClPubChem nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect reactants, intermediates, and products. wikipedia.org This is achieved by locating the saddle points on the potential energy surface, which correspond to the transition state (TS) of a reaction. umn.edu The energy of this TS determines the activation energy, a critical parameter for reaction kinetics. researchgate.net

For reactions involving this compound, such as elimination or substitution reactions, computational modeling can be used to propose and evaluate potential mechanisms. For example, a study on the gas-phase elimination of HCl from 2-(dimethylamino)ethyl chloride, a structurally similar compound, utilized DFT calculations to investigate the reaction mechanism. researchgate.net The study located a four-centered cyclic transition state and found that the dimethylamino group stabilized this TS, lowering the activation energy compared to the parent ethyl chloride. researchgate.net

Similar methodologies could be applied to this compound to understand its thermal decomposition or its reactions with other reagents. Techniques like multi-path variational transition state theory can be employed for even more accurate rate constant determinations, as demonstrated in studies on the reactions of dimethylamine. rsc.org This approach considers multiple reaction paths and accounts for quantum mechanical effects like tunneling, which can be significant, especially at lower temperatures. rsc.org

Table 2: Illustrative Data for a Modeled Reaction Pathway This table illustrates the type of thermodynamic and kinetic data that can be obtained from computational modeling of a reaction, using the HCl elimination from 2-(dimethylamino)ethyl chloride as an example.

ParameterComputational MethodCalculated Value (kJ/mol)Experimental Value (kJ/mol)Source
Activation Energy (Ea)B3LYP/6-31++G(d,p)186.2179.9ResearchGate researchgate.net
Enthalpy of Activation (ΔH‡)B3LYP/6-31++G(d,p)180.7174.5ResearchGate researchgate.net
Gibbs Free Energy of Activation (ΔG‡)B3LYP/6-31++G(d,p)129.7124.7ResearchGate researchgate.net

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of chemical systems. nih.gov By simulating the interactions between this compound and other molecules (e.g., solvent, reactants) in a defined environment, MD can help predict reaction outcomes and preferred reaction pathways. seoultech.ac.kr

MD simulations are particularly useful for understanding how the local environment, such as the arrangement of solvent molecules or the proximity of other ions, influences reactivity. researchgate.net For instance, simulations could model the dissociation of the hydrochloride salt in a solvent, showing how water molecules solvate the dimethyl ethyl ammonium (B1175870) cation and the chloride anion. This initial state can be crucial in determining the subsequent reaction products. researchgate.net

In the context of reactivity prediction, MD simulations can identify important intermediate species and radicals that form during a reaction, which can then be studied in more detail using quantum mechanical calculations. seoultech.ac.kr This combined ReaxFF (reactive force field) MD and QM approach has been used to effectively identify sooting tendencies and reaction pathways for various amine fuels. seoultech.ac.kr Such a strategy could be applied to understand the combustion or degradation pathways of this compound.

Application of Density Functional Theory and Multireference Methods in Mechanistic Studies

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost for a wide range of chemical systems. nih.govresearchgate.net As seen in the study of 2-(dimethylamino)ethyl chloride, DFT methods like B3LYP are effective for optimizing geometries and calculating activation energies for mechanistic investigations. ijcce.ac.irresearchgate.net

However, for systems with complex electronic structures—such as those involving excited states, bond breaking, or transition metals—standard single-reference DFT methods can fail. flinders.edu.aunumberanalytics.com In these cases, multireference (MR) methods are required. rsc.org MR methods, like the complete active space self-consistent field (CASSCF) method, use multiple electronic configurations as a starting point (reference), providing a more accurate description of the electronic wavefunction. flinders.edu.austackexchange.com

For this compound, while most ground-state reactions could likely be modeled accurately with DFT, any investigation into its photochemical reactions (reactions induced by light) would necessitate multireference methods. flinders.edu.au These methods are essential for correctly describing excited states and phenomena like intersystem crossing, which are often involved in photochemical processes. flinders.edu.au The choice of method depends on the specific problem, but combining DFT for initial exploration with more rigorous MR calculations for key steps is a common and powerful strategy. flinders.edu.aucolorado.edu

Computational Design of Functional Chemical Systems and Materials

Computational chemistry is not only for analysis but also for design. The principles of molecular interaction and reactivity, elucidated by computational methods, can be used to design new molecules, materials, or entire chemical systems with desired properties. researchgate.net

For example, knowledge of the intermolecular interactions of this compound could inform the design of novel ionic liquids or co-crystals. By understanding how the dimethyl ethyl ammonium cation interacts with different anions through hydrogen bonding and electrostatic forces, one could computationally screen for anion partners that would result in materials with specific melting points, viscosities, or solubilities.

Furthermore, computational methods are increasingly used in the de novo design of functional systems like enzymes. biorxiv.org While this compound itself would not be the enzyme, it could potentially act as a substrate, inhibitor, or a building block for a larger functional molecule. Computational tools could be used to design a protein cavity or a synthetic receptor that specifically binds to the dimethyl ethyl ammonium cation. biorxiv.orgnih.gov This involves modeling the target molecule (the cation) and then designing a surrounding structure with complementary shape and chemical functionality to achieve strong and specific binding. This approach highlights the predictive power of computational chemistry in creating tailored chemical solutions. biorxiv.org

Research on Functionalized Derivatives of 2 Chloro N,n Dimethylethylamine Hydrochloride

Design and Synthesis of Chemically Modified Analogs

The primary method for synthesizing 2-Chloro-N,N-dimethylethylamine hydrochloride and its analogs involves the reaction of a corresponding β-dialkylaminoalkanol with thionyl chloride. orgsyn.org This process is often carried out in solvents like chloroform (B151607) or benzene (B151609). orgsyn.org A common laboratory-scale synthesis involves the dropwise addition of β-dimethylaminoethanol to cooled thionyl chloride, followed by stirring and purification. orgsyn.org

A patented synthetic process describes taking dimethylethanolamine as the raw material and reacting it directly with thionyl chloride under an ice water bath condition at 5-15°C. google.com Following the chlorination reaction, absolute ethyl alcohol is added for a reflux reaction, and the final product is obtained after filtration and drying. google.com The molar ratio of thionyl chloride to dimethylethanolamine is typically maintained between 1.05 and 1.2:1. google.com

The design of chemically modified analogs often focuses on introducing different functional groups to the ethylamine (B1201723) backbone. This allows for the tuning of the molecule's properties for specific applications. For instance, derivatization of chitosan (B1678972) at the C-6 position to incorporate aminofunctionality can be achieved using 2-Chloro-N,N-diethylethylamine hydrochloride. sigmaaldrich.com

Table 1: Synthesis of 2-Chloro-N,N-dimethylethylamine Hydrochloride

ReactantsReagents/SolventsConditionsOutcome
β-DimethylaminoethanolThionyl chlorideCooled in an ice bath, dropwise addition, stirring2-Chloro-N,N-dimethylethylamine hydrochloride slush
DimethylethanolamineThionyl chloride, Absolute ethyl alcohol5-15°C, reflux reaction for 1 hour2-Chloro-N,N-dimethylethylamine hydrochloride

Structure-Reactivity Relationships in Functionalized Derivatives

The reactivity of 2-Chloro-N,N-dimethylethylamine hydrochloride and its derivatives is largely dictated by the presence of the chloro group and the tertiary amine. The chloro group makes the compound an effective alkylating agent, capable of introducing the N,N-dimethylethylamino group into other molecules. sigmaaldrich.com

When dissolved in water, N,N-Dimethyl-2-chloro-2-phenylethylamine, a related compound, decomposes to form a highly reactive aziridinium (B1262131) ion, N,N-dimethyl-2-phenylaziridinium. wikipedia.org This ion can then react with various nucleophiles. wikipedia.org A similar mechanism can be expected for other functionalized derivatives, where the nature of the substituents on the ethylamine backbone can influence the stability and reactivity of the corresponding aziridinium intermediate.

The structure of the alkyl groups on the nitrogen atom also plays a role in the reactivity. For example, the less expensive and more readily available analogous chlorides are often preferred in the synthesis of well-known drugs due to their sufficient reactivity. orgsyn.org

Applications in Polymer Science and Functional Materials Development

Functionalized derivatives of 2-Chloro-N,N-dimethylethylamine hydrochloride have found significant use in polymer science. One notable application is in atom transfer radical polymerization (ATRP). For instance, Tris(2-(diethylamino)ethyl)amine, synthesized from 2-Chloro-N,N-diethylethylamine hydrochloride, is used as a catalyst in combination with copper(I) bromide for the ATRP of n-butyl acrylate. sigmaaldrich.com

These derivatives are also utilized in the synthesis of various polymers and copolymers. For example, they are involved in the ultrafast synthesis of poly(methyl acrylate) and poly(methyl acrylate)-b-poly(vinyl chloride)-b-poly(methyl acrylate) block copolymers. chemchart.com Furthermore, they play a role in the radiation synthesis of poly[(dimethylaminoethyl methacrylate)-co-(diallyl dimethyl ammonium (B1175870) chloride)] hydrogels, which have applications as carriers for drug delivery. chemchart.com

The ability to introduce the dimethylaminoethyl group into different molecular structures makes these compounds valuable building blocks for creating functional materials with tailored properties.

Table 2: Applications of Functionalized Derivatives

Derivative/SystemApplicationResearch Finding
Tris(2-(diethylamino)ethyl)amine/CuBrCatalyst for Atom Transfer Radical Polymerization (ATRP)Used for the polymerization of n-butyl acrylate. sigmaaldrich.com
2-Chloro-N,N-dimethylethylamine hydrochloride derivativesSynthesis of block copolymersEnables ultrafast synthesis of poly(methyl acrylate)-b-poly(vinyl chloride)-b-poly(methyl acrylate). chemchart.com
2-Chloro-N,N-dimethylethylamine hydrochloride derivativesSynthesis of hydrogelsUsed in the radiation synthesis of hydrogels for drug delivery applications. chemchart.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dimethylethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.